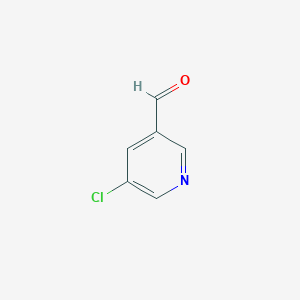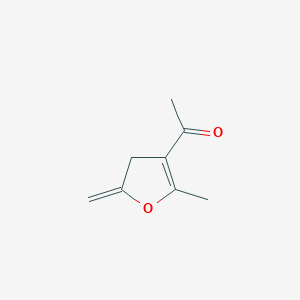
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone, also known as furfuryl methyl ketone, is an organic compound that belongs to the family of furan derivatives. It is widely used in the chemical industry as a solvent, flavoring agent, and in the production of resins, plastics, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and pain in various animal models. It has also been shown to possess antimicrobial activity against a wide range of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone in lab experiments is its relatively low toxicity. It is also readily available and easy to synthesize. However, one of the limitations is its instability in the presence of air and light, which can lead to the formation of unwanted byproducts.
Direcciones Futuras
Future research on 1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone could focus on its potential as a chemotherapeutic agent for the treatment of cancer, as well as its use as a natural antioxidant and anti-inflammatory agent. Further studies could also investigate its potential as a food preservative and flavoring agent. Additionally, the synthesis method could be optimized to improve the yield and purity of the product.
Métodos De Síntesis
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone can be synthesized by the condensation reaction of furfural and acetone in the presence of an acid catalyst. The reaction takes place at high temperature and pressure, and the product is obtained by distillation and purification.
Aplicaciones Científicas De Investigación
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone has been extensively studied for its biological and pharmacological properties. It has been found to possess antioxidant, anti-inflammatory, analgesic, and antimicrobial activities. It has also shown potential as a chemotherapeutic agent for the treatment of cancer.
Propiedades
Número CAS |
122132-63-2 |
|---|---|
Nombre del producto |
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone |
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
1-(5-methyl-2-methylidene-3H-furan-4-yl)ethanone |
InChI |
InChI=1S/C8H10O2/c1-5-4-8(6(2)9)7(3)10-5/h1,4H2,2-3H3 |
Clave InChI |
KDDCIBMZLTYGHR-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=C)O1)C(=O)C |
SMILES canónico |
CC1=C(CC(=C)O1)C(=O)C |
Sinónimos |
Ethanone, 1-(4,5-dihydro-2-methyl-5-methylene-3-furanyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



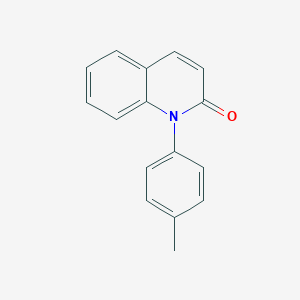
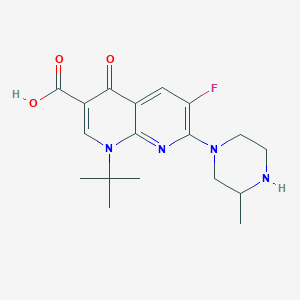
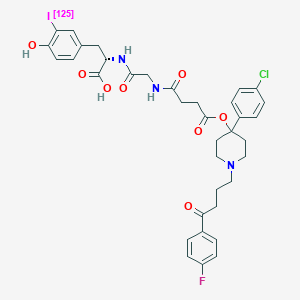

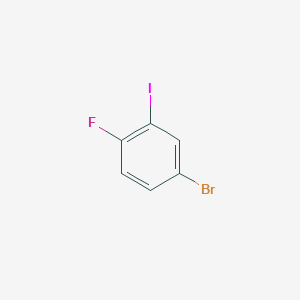
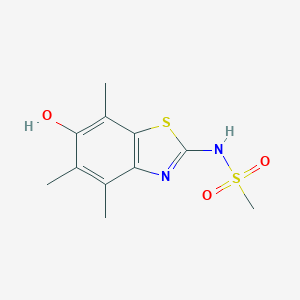

![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
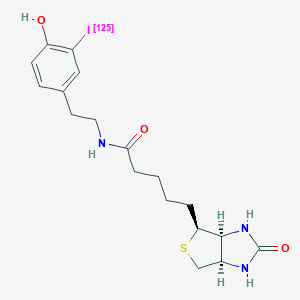
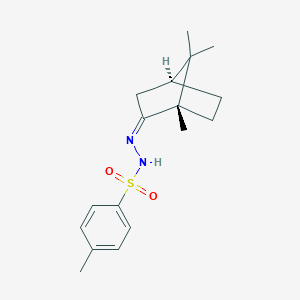
![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)
